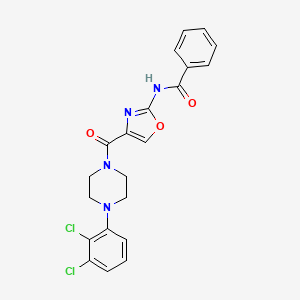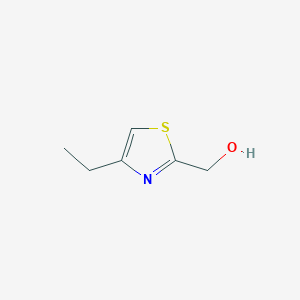
N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin-3 (5-HT3) Receptor Antagonists
- Research has identified certain compounds, including derivatives of N-benzyl-pyrrole carboxamides, as potent serotonin-3 (5-HT3) receptor antagonists. These studies have contributed to the understanding of structure-activity relationships (SAR) in this class of compounds (Harada et al., 1995).
Molecular Structure Analysis
- A study focused on the crystal and molecular structure analysis of a related compound, emphasizing the significance of hydrogen bonding and molecular interactions in forming complex structures (Chakraborty et al., 2007).
Novel Heterocyclic Systems
- Research into novel heterocyclic systems derived from N-benzyl-pyrrole carboxamides has been conducted, revealing new insights into the reactivity and potential applications of these compounds (Deady & Devine, 2006).
D(2)-like Receptor Binding Affinity
- Studies have synthesized and evaluated derivatives of N-benzyl-pyrrole carboxamides for their ability to bind to dopamine D(2)-like receptors, providing a basis for potential therapeutic applications (Pinna et al., 2002).
High-Yield Synthesis Techniques
- Research on high-yield synthesis techniques of related compounds, crucial for improving the efficiency and scalability of producing these chemicals, has been conducted (Bobeldijk et al., 1990).
Anti-Inflammatory and Analgesic Agents
- A study synthesized novel derivatives of benzodifuranyl and other related compounds, including N-benzyl-pyrrole carboxamides, as potential anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Synthesis of N-acylureas
- A novel method for the synthesis of N-acylureas using derivatives of N-benzyl-pyrrole carboxamides has been reported, contributing to the diverse applications of these compounds in chemical synthesis (Valipour et al., 2021).
Cytotoxicity Studies
- Some studies have evaluated the cytotoxicity of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which include N-benzyl-pyrrole carboxamide structures, providing insights into their potential as therapeutic agents (Hassan et al., 2014).
Properties
IUPAC Name |
N-benzyl-4-(3-methoxybenzoyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-25-17-9-5-8-15(10-17)19(23)16-11-18(21-13-16)20(24)22-12-14-6-3-2-4-7-14/h2-11,13,21H,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKOCBNMIJTGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2489894.png)

![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2-PHENYLBUTANAMIDE](/img/structure/B2489896.png)

![3,4-dimethoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2489903.png)




![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2489909.png)
![3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2489910.png)



